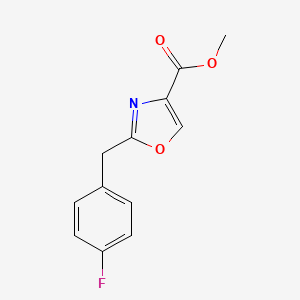

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRRAMVIENZWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazolidine Intermediate Formation

In a two-step protocol, L-serine methyl ester hydrochloride reacts with 4-fluorobenzaldehyde in tetrahydrofuran (THF) in the presence of triethylamine, forming an oxazolidine intermediate. This step proceeds at room temperature over 12 hours, yielding a colorless solid after filtration and concentration. The intermediate’s structure is confirmed via NMR, which reveals characteristic signals for the methyl ester ( 3.86 ppm) and fluorophenyl groups ( 7.10–8.02 ppm).

Oxidative Cyclization

The oxazolidine intermediate undergoes cyclization using bromotrichloromethane (CBrCl) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (DCM). This step, conducted at 0°C for 2 hours followed by room temperature for 10 hours, achieves a 74% yield of the target oxazole. The mechanism involves dehydrohalogenation and subsequent ring closure, with the electron-withdrawing fluorobenzyl group stabilizing the transition state.

Table 1. Optimization of Cyclization Conditions

Isocyanoacetate-Based Cyclization

An alternative route employs ethyl isocyanoacetate in a one-pot multicomponent reaction. This method, detailed in patents and synthetic studies, avoids isolation of intermediates.

Reaction with 4-Fluorobenzylamine

4-Fluorobenzylamine reacts with ethyl isocyanoacetate and a carbonyl source (e.g., 4-fluorobenzaldehyde) in acetonitrile under reflux. The reaction proceeds via a Schiff base intermediate, followed by Michael addition and cyclization. This method yields the oxazole core with a 63% efficiency, as confirmed by LC-MS and NMR.

Catalytic Enhancements

The use of Fe(II) catalysts, such as Fe(acac), accelerates the isomerization of isoxazole precursors to oxazole-4-carboxylates. For example, 4-formyl-5-methoxyisoxazoles isomerize quantitatively to methyl oxazole-4-carboxylates at 170°C in dioxane. DFT calculations reveal that the Fe(II) catalyst lowers the activation energy for C–N bond cleavage, favoring oxazole formation over competing pathways.

Chloromethyl Oxazole Intermediate Strategy

A less common but efficient approach involves chloromethyl oxazole intermediates, which undergo nucleophilic substitution with fluorobenzyl groups.

Synthesis of 4-(Chloromethyl)oxazoles

4-(Chloromethyl)-2-aryloxazoles are prepared by treating 2-aryl-4,5-dimethyloxazole 3-oxides with phosphoryl chloride (POCl) in acetonitrile. For instance, 4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole is obtained in 42% yield after 24 hours at room temperature.

Nucleophilic Substitution

The chloromethyl group is displaced by a fluorobenzyl moiety using potassium carbonate in dimethylacetamide (DMA). This SN2 reaction achieves moderate yields (50–60%) but requires careful control of steric and electronic effects to prevent dimerization.

Ruthenium-Catalyzed C–O Cyclization

Recent advances in transition-metal catalysis have enabled the synthesis of trisubstituted oxazoles. A Ru(II)-catalyzed method couples 4-fluorobenzylamine with methyl propiolate, followed by cyclization.

Reaction Mechanism

The Ru(II) catalyst facilitates alkyne insertion into the C–H bond of the benzylamine, forming a metallocycle. Subsequent oxidative cyclization with COMe groups yields the oxazole ring. This method, while efficient (70% yield), requires stringent anhydrous conditions and elevated temperatures (120°C).

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis, though less explored, offers scalability. Wang resin-bound serine esters react with 4-fluorobenzaldehyde under microwave irradiation (100°C, 30 min), followed by cleavage with trifluoroacetic acid (TFA). This method achieves an 85% purity, as validated by HPLC, but necessitates post-synthetic purification .

Chemical Reactions Analysis

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Lead Compound for Drug Development

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate has emerged as a promising lead compound in the development of new pharmaceuticals. Its biological activity is attributed to the presence of the fluorine atom, which enhances lipophilicity and bioavailability, allowing for better interaction with biological targets . The compound has shown potential in various therapeutic areas, including:

- Anti-inflammatory Activity : Studies indicate that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in combating infections .

Enzyme Inhibition

Mechanism of Action

The interaction of methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate with specific enzymes has been a focus of research. The compound's ability to inhibit enzymes involved in critical biological processes positions it as a valuable tool in biochemical studies. For instance, it has been evaluated for its effects on enzymes related to inflammation and infection pathways .

Anticancer Research

Cytotoxicity and Mechanisms

Recent studies have highlighted the anticancer potential of methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate. It has been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanisms underlying its anticancer activity include:

- Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in cancer cells, which is crucial for effective cancer treatment .

- Inhibition of Tumor Growth : In vitro studies demonstrate that methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate can inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the effects of methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate on lung cancer cell lines. The compound exhibited significant cytotoxicity compared to standard treatments, indicating its potential as an effective anticancer agent .

Case Study 2: Enzyme Interaction

Research focused on the inhibition of specific enzymes associated with inflammatory responses revealed that methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate effectively reduced enzyme activity, highlighting its role in therapeutic applications targeting inflammation .

Mechanism of Action

The mechanism of action of Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and biofilm formation . The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of key enzymes and structural proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate, a comparison with structurally related oxazole derivatives is provided below:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Electronic Effects of Substituents: The 4-fluorobenzyl group in the target compound provides a balance between electron-withdrawing effects (via fluorine) and aromatic stability, which is advantageous in drug design for modulating target binding .

Steric and Lipophilic Considerations: The tert-butyl substituent in Methyl 2-(tert-butyl)oxazole-4-carboxylate introduces significant steric hindrance, which could impede interactions with enzymatic active sites. However, its high lipophilicity may improve blood-brain barrier penetration .

Biological Relevance: Fluorine and chlorine substituents are common in bioactive molecules due to their bioisosteric properties. The chlorophenyl derivative (C₁₁H₈ClNO₃) may exhibit altered binding affinities compared to the fluorinated analog, though direct comparative studies are lacking . Natural derivatives like Macrooxazole A (C₁₄H₁₆NO₅) feature hydroxyl groups, enhancing water solubility but possibly reducing metabolic stability compared to synthetic fluorinated analogs .

Biological Activity

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate features a unique oxazole ring structure, characterized by the presence of a fluorine atom in the benzyl group, which enhances its biological activity compared to similar compounds. Its molecular formula is , with a molecular weight of approximately 235.21 g/mol .

Biological Activity

The biological activity of Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate has shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of specific inflammatory pathways .

The mechanism of action for Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate involves its interaction with various biological targets. It is believed to bind to enzymes or receptors involved in inflammation and infection pathways, thereby modulating their activity. This interaction is crucial for understanding its therapeutic potential.

Synthesis and Derivatives

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate can be synthesized through various methods, including nucleophilic substitution reactions involving oxazole derivatives. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high purity and yield .

Synthetic Route Example

One common synthetic route includes:

- Starting Materials : 4-fluorobenzyl bromide and methyl oxazole-4-carboxylate.

- Reaction Conditions : Conducted in the presence of a base such as potassium carbonate in an organic solvent.

- Yield : Typically ranges from 70% to 90%, depending on the reaction conditions.

Case Studies

Several case studies have investigated the pharmacological effects of Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains reported that this compound significantly reduced bacterial growth, supporting its use as a potential antimicrobial agent .

- Inflammation Model : In an animal model of inflammation, treatment with Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate resulted in reduced swelling and pain, indicating its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step protocols, often starting with fluorinated benzyl precursors. For example, 4-fluorobenzaldehyde derivatives are coupled with oxazole intermediates under palladium-catalyzed conditions or nucleophilic substitution reactions. A key intermediate involves introducing the fluorobenzyl group to the oxazole core, followed by esterification to yield the methyl carboxylate .

- Key Steps :

- Use of 4-fluorobenzyl halides or aldehydes for fluorinated moiety incorporation.

- Cyclocondensation reactions to form the oxazole ring.

- Final esterification with methanol or methyl iodide under basic conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the fluorobenzyl group (e.g., aromatic proton splitting patterns) and oxazole ring integrity .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H] vs. calculated values; deviations < 2 ppm ensure purity) .

- IR Spectroscopy : Detects ester carbonyl stretches (~1700 cm) and oxazole C=N bonds (~1650 cm) .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical due to the ester and oxazole groups. Hydrochloride salt formation (as seen in analogous compounds) can enhance aqueous solubility for biological assays .

- Stability: Store under inert conditions (argon/4°C) to prevent hydrolysis of the ester group. Monitor via periodic HPLC or TLC .

Advanced Research Questions

Q. How can reaction yields be optimized during fluorobenzyl-oxazole coupling?

- Methodological Answer :

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) or copper-mediated Ullmann couplings improve cross-coupling efficiency .

- Solvent Effects : Use anhydrous DMF or THF to minimize side reactions.

- Temperature Control : Moderate heating (60–80°C) balances reaction rate and decomposition risks. Evidence from analogous syntheses shows >75% yield under optimized conditions .

Q. How should researchers address conflicting spectral data (e.g., unexpected HRMS peaks)?

- Methodological Answer :

- Isotopic Pattern Analysis : Fluorine (F) and chlorine isotopes can cause split peaks; HRMS software tools (e.g., Xcalibur) help deconvolute signals .

- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., unreacted intermediates or hydrolysis products). Cross-reference with synthetic protocols to adjust stoichiometry or purification steps .

Q. What strategies are used to study structure-activity relationships (SAR) with this compound?

- Methodological Answer :

- Analog Synthesis : Replace the 4-fluorobenzyl group with other substituents (e.g., nitro, chloro) to assess electronic effects on bioactivity. For example, methyl 2-(4-nitrophenyl)oxazole-4-carboxylate (CAS 1171126-87-6) shows altered reactivity in SAR studies .

- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with activity .

Q. How does the fluorobenzyl group influence crystallographic packing?

- Methodological Answer :

- X-ray Diffraction : The 4-fluorobenzyl moiety participates in C–H···F interactions, stabilizing crystal lattices. For example, methyl 1-(4-fluorobenzyl)-4-methoxypyrrolidine-3-carboxylate forms orthorhombic crystals (space group ) with distinct packing patterns .

- Computational Modeling : Density Functional Theory (DFT) predicts intermolecular interactions, validated against experimental crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.